molecular formula C14H15N3O3S B1615797 Benzenesulfonic acid, 4-[[4-(dimethylamino)phenyl]azo]- CAS No. 502-02-3

Benzenesulfonic acid, 4-[[4-(dimethylamino)phenyl]azo]-

Cat. No.: B1615797
CAS No.: 502-02-3
M. Wt: 305.35 g/mol
InChI Key: IETWCRRCPURZOC-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4-[[4-(dimethylamino)phenyl]azo]- (CAS RN: 547-58-0), commonly recognized as the free acid form of methyl orange, is an azo dye characterized by a benzenesulfonic acid moiety linked via an azo (–N=N–) group to a 4-(dimethylamino)phenyl substituent . Its sodium salt, methyl orange (C₁₄H₁₄N₃NaO₃S), is widely employed as a pH indicator, transitioning from red (pH ≤ 3.0) to yellow (pH ≥ 4.4) due to protonation/deprotonation of the dimethylamino group . The compound exhibits a maximum absorption wavelength (λₘₐₓ) of 507 nm and a pKa of ~3.4–3.8, making it sensitive to acidic environments . Industrially, it serves in dyeing textiles, formulating liquid crystals, and synthesizing nanoparticles .

Properties

IUPAC Name

4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H15N3O3S/c1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(10-6-12)21(18,19)20/h3-10H,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETWCRRCPURZOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

547-58-0 (hydrochloride-salt)
Record name Methyl Orange
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DSSTOX Substance ID

DTXSID3060112, DTXSID201043663
Record name Methyl orange (acid form)
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Record name 4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzenesulfonic acid
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Molecular Weight

305.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502-02-3, 606126-34-5
Record name 4-[2-[4-(Dimethylamino)phenyl]diazenyl]benzenesulfonic acid
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Record name Methyl Orange
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Record name METHYL ORANGE
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Record name Benzenesulfonic acid, 4-[2-[4-(dimethylamino)phenyl]diazenyl]-
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Record name Methyl orange (acid form)
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Record name 4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzenesulfonic acid
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Record name 4-[[4-(dimethylamino)phenyl]azo]benzenesulphonic acid
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Preparation Methods

Raw Materials and Initial Diazotization

  • Starting Material: p-Aminobenzenesulfonic acid (sulfanilic acid) is the primary raw material.
  • Diazotization: The amino group of p-aminobenzenesulfonic acid is converted into a diazonium salt by reaction with sodium nitrite in an acidic medium.
  • Typical Conditions:
    • Dissolution of p-aminobenzenesulfonic acid in dilute sodium carbonate solution (approximately 2.5%).
    • Addition of sodium nitrite to the solution under controlled temperature (usually 0–5°C) to form the diazonium salt.
    • Acidification with hydrochloric acid and crushed ice to maintain low temperature and stabilize the diazonium salt crystals.

Azo Coupling with N,N-Dimethylaniline

  • The diazonium salt solution is then reacted with a mixture of N,N-dimethylaniline and glacial acetic acid.
  • The coupling reaction proceeds under stirring for about 10 minutes.
  • Gradual addition of 10% sodium hydroxide solution adjusts the pH to alkaline, facilitating azo bond formation.
  • Cooling crystallization follows to precipitate the azo compound.

Isolation and Purification

  • The precipitate is filtered and washed with saturated brine to remove impurities.
  • Drying and recrystallization in water yield the pure methyl orange (Benzenesulfonic acid, 4-[[4-(dimethylamino)phenyl]azo]-) product.

Summary Table of Reaction Conditions

Step Reagents/Conditions Temperature Time Notes
Diazotization p-Aminobenzenesulfonic acid, NaNO₂, HCl 0–5°C ~30 min Maintain low temp, acidic pH
Azo Coupling N,N-Dimethylaniline, glacial acetic acid 0–5°C 10 min stirring pH adjusted to alkaline with NaOH
Crystallization Cooling, filtration, washing with brine 0–5°C Until complete Purification by recrystallization

Alternative Sulfonation-Based Synthesis of 4-(Dimethylamino)benzenesulfonic Acid

Since the azo compound is synthesized from precursors such as 4-(dimethylamino)benzenesulfonic acid, understanding its preparation is essential.

Synthetic Route

  • Starting from p-Nitrophenol:
    • Reaction with dimethylamine under reducing conditions produces 4-dimethylaminophenol.
    • Subsequent sulfonation with chlorosulfonic acid introduces the sulfonic acid group, yielding 4-(dimethylamino)benzenesulfonic acid.

Industrial Scale Considerations

  • Large-scale reactors with controlled temperature and pressure optimize yield and purity.
  • Reaction temperatures are carefully maintained to avoid over-sulfonation or decomposition.
  • Purification involves recrystallization and chromatographic techniques.

Analytical and Purification Techniques

  • Purity Optimization:
    • Recrystallization in water or ethanol.
    • Vacuum drying to eliminate residual solvents.
  • Characterization:
    • High-performance liquid chromatography (HPLC) for purity (>95%).
    • Nuclear magnetic resonance (NMR) spectroscopy to confirm structure.
    • Mass spectrometry (MS) to validate molecular weight.
    • UV-Visible spectroscopy to study electronic transitions.

Research Findings and Notes

  • The diazotization and azo coupling method remains the most widely accepted and efficient route for synthesizing Benzenesulfonic acid, 4-[[4-(dimethylamino)phenyl]azo]-.
  • Controlling temperature and pH during diazotization and coupling is critical for high yield and purity.
  • The sulfonation of N,N-dimethylaniline or related intermediates is a key step in preparing precursors.
  • Industrial processes scale these reactions with optimized reactors and purification steps to ensure consistent product quality.

Summary Table: Preparation Overview

Preparation Stage Key Reagents Conditions Outcome
Diazotization p-Aminobenzenesulfonic acid, NaNO₂ Acidic medium, 0–5°C Diazonium salt formation
Azo Coupling N,N-Dimethylaniline, Acetic acid Alkaline pH, 0–5°C Azo bond formation
Purification Water, brine, recrystallization Cooling, filtration Pure azo dye (methyl orange)
Precursor Sulfonation p-Nitrophenol, dimethylamine, chlorosulfonic acid Controlled temperature, reducing conditions 4-(Dimethylamino)benzenesulfonic acid

Chemical Reactions Analysis

Azo Bond Cleavage Reactions

The azo bond (-N=N-) is the primary reactive site, susceptible to reduction and photochemical degradation:

Reductive Cleavage

  • Mechanism : Enzymatic reduction by azoreductases (found in bacterial systems) or chemical reduction via sodium dithionite (Na₂S₂O₄) cleaves the azo bond, yielding aromatic amines.

    R-N=N-R’+4eR-NH2+R’-NH2\text{R-N=N-R'} + 4\text{e}^- \rightarrow \text{R-NH}_2 + \text{R'-NH}_2
  • Products :

    • 4-(Dimethylamino)aniline

    • Sulfanilic acid (4-aminobenzenesulfonic acid)

  • Conditions :

    • Enzymatic: pH 6–8, 37°C, anaerobic environments .

    • Chemical: Aqueous solutions with reducing agents at 25–80°C .

Photochemical Cleavage

  • Mechanism : UV/Vis irradiation induces homolytic cleavage of the azo bond, generating radical intermediates.

  • Products :

    • Phenyl radicals and nitrogen gas (N₂) .

  • Conditions : λ = 300–400 nm, aerobic environments .

Acid-Base Reactions

The sulfonic acid group (-SO₃H) confers strong acidity (pKa ≈ 1–2), enabling pH-dependent behavior:

  • Protonation/Deprotonation :

    Ar-SO3HAr-SO3+H+\text{Ar-SO}_3\text{H} \rightleftharpoons \text{Ar-SO}_3^- + \text{H}^+
  • pH Indicator Properties :

    • Red form (protonated, pH < 3.1): Absorption at 505 nm.

    • Yellow form (deprotonated, pH > 4.4): Absorption at 465 nm .

Substitution Reactions

The sulfonic acid group participates in electrophilic substitution under controlled conditions:

Reaction Type Reagents/Conditions Products
Sulfonation SO₃, H₂SO₄ (20–50°C)Polysulfonated derivatives
Halogenation Cl₂, FeCl₃ (40–60°C)Chlorinated benzenesulfonic acid analogs

Stability and Environmental Degradation

  • Biological Stability : Low water solubility limits enzymatic degradation in microbial systems .

  • Photostability : Degrades rapidly under sunlight via radical-mediated pathways .

  • Impact of Sulfonation : The sulfonic acid group inhibits release of aromatic amines during degradation, reducing toxicity .

Comparison of Cleavage Pathways

Parameter Enzymatic Reduction Photodegradation
Primary Agents Azoreductases, NADHUV/Vis light
Rate Slow (hours–days)Fast (minutes–hours)
Products AminesRadicals, N₂
Environmental Relevance Wastewater treatmentSunlight-exposed surfaces

Scientific Research Applications

pH Indicator

One of the primary applications of benzenesulfonic acid, 4-[[4-(dimethylamino)phenyl]azo]- is as a pH indicator . It exhibits a distinct color change over a narrow pH range:

  • Red in acidic solutions (pH < 3.1)
  • Orange at the equivalence point (pH ≈ 3.3)
  • Yellow in basic solutions (pH > 4.4)

This property makes it valuable for acid-base titrations across various scientific disciplines, including analytical chemistry and environmental science .

Sensor Applications

Research has explored the incorporation of Methyl Orange into polymers to create colorimetric sensors for detecting pH changes. Such sensors can be utilized in:

  • Environmental monitoring
  • Biological process tracking
  • Industrial process control

These sensors leverage the colorimetric properties of Methyl Orange to provide real-time feedback on pH levels .

Pharmaceutical Applications

Benzenesulfonic acid derivatives are studied for their biological activities, particularly their potential in drug development:

  • Antimicrobial Agents : Research indicates that derivatives of this compound may exhibit antimicrobial properties, making them candidates for further development as effective drugs.
  • Anticancer Drugs : The compound's unique structure allows for modifications that could enhance its efficacy against cancer cells.

Dyes and Pigments

The azo structure of benzenesulfonic acid, 4-[[4-(dimethylamino)phenyl]azo]- lends itself to applications in the dye industry:

  • It is used in textile dyeing due to its vibrant color and stability.
  • The compound can be modified to produce various shades and improve dye performance on different fabrics.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-[[4-(dimethylamino)phenyl]azo]- involves its interaction with molecular targets through its azo and sulfonic acid groups. The azo group can undergo reversible changes in response to pH, making it useful as a pH indicator. Additionally, the compound can form complexes with metal ions, which is exploited in various analytical applications .

Comparison with Similar Compounds

Table 1: Key Properties of Benzenesulfonic Acid Derivatives

Compound Name (CAS RN) Molecular Formula Substituents λₘₐₓ (nm) Solubility Applications
4-[[4-(Dimethylamino)phenyl]azo]-benzenesulfonic acid (547-58-0) C₁₄H₁₅N₃O₃S –N(CH₃)₂, –SO₃H 507 Slightly soluble in cold water, soluble in hot water pH indicator, textiles, nanotechnology
4-[(4-Amino-5-methoxy-2-methylphenyl)azo]-benzenesulfonic acid (40947-69-1) C₁₄H₁₅N₃O₄S –NH₂, –OCH₃, –CH₃ Not reported Limited data Potential use in specialty dyes
3-[[4-(Diethylamino)-2-hydroxyphenyl]azo]-4-hydroxybenzenesulfonic acid (N/A) C₁₆H₁₈N₃O₅S –N(C₂H₅)₂, –OH Not reported Soluble in polar solvents Biological staining, analytical chemistry
4-[[4-(Benzylamino)phenyl]azo]-benzenesulfonic acid, potassium salt (589-02-6) C₁₉H₁₇N₃O₃SK –NHCH₂C₆H₅, –SO₃K Not reported Water-soluble Textile dyeing, research reagent
4-[2-(4-Amino-1-naphthalenyl)diazenyl]-benzenesulfonic acid (3713-23-3) C₁₆H₁₂N₃O₃S –NH₂ (naphthyl), –SO₃H Not reported Limited data Advanced materials, photochemical studies

Functional Group Impact on Properties

  • Electron-Donating Groups (e.g., –N(CH₃)₂, –OCH₃) : Enhance absorption in visible light (e.g., methyl orange’s λₘₐₓ at 507 nm) and improve solubility in polar solvents .
  • Hydroxy (–OH) and Amino (–NH₂) Groups: Increase hydrogen bonding, altering solubility and thermal stability. For example, hydroxy-substituted derivatives (e.g., ) show higher melting points (>250°C) .
  • Bulky Substituents (e.g., benzylamino in ): Reduce aggregation in solution, critical for dye uniformity in textiles .

Biological Activity

Introduction

6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, also known as a coumarin derivative, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

The molecular formula of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid is C11H10O5. Its structure features a chromene ring with a methoxy and carboxylic acid functional group, contributing to its chemical reactivity and biological properties.

Anticancer Activity

Research has demonstrated that 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231) : The compound has been shown to induce apoptosis in these cells by modulating key signaling pathways involved in cell survival and death .
  • Prostate Cancer (PC3) : Similar antiproliferative effects were observed, suggesting its potential as a therapeutic agent against prostate cancer .

Table 1 summarizes the IC50 values for different cancer cell lines treated with this compound:

Cell LineIC50 (µM)
MDA-MB-23110.0
PC38.5
HCT-11612.0

Antioxidant Activity

The compound also exhibits strong antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit oxidative stress. This activity is crucial in preventing cellular damage associated with cancer progression and other diseases .

Anti-inflammatory Properties

Studies indicate that 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid possesses anti-inflammatory effects. It has been shown to reduce the expression of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of caspases and modulation of p53 signaling pathways .
  • Inhibition of Cell Cycle Progression : It affects the expression of cyclin-dependent kinases, leading to cell cycle arrest in cancer cells .
  • Antioxidant Effects : It reduces oxidative stress by enhancing the activity of endogenous antioxidant enzymes .

Study 1: Anticancer Efficacy in Breast Cancer Models

A study investigated the effects of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid on MDA-MB-231 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with flow cytometry confirming increased apoptosis rates .

Study 2: In Vivo Antitumor Activity

In vivo studies using xenograft models demonstrated that treatment with this compound resulted in tumor growth inhibition by approximately 50% compared to control groups. Histological analysis revealed increased apoptotic cells within the tumors treated with the compound.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Benzenesulfonic acid, 4-[[4-(dimethylamino)phenyl]azo]- in laboratory settings?

  • Answer: The synthesis involves diazotization of 4-(dimethylamino)aniline with nitrous acid (HNO₂) in acidic media (HCl), followed by coupling with benzenesulfonic acid. Key steps include maintaining temperatures between 0–5°C during diazotization and adjusting pH to 4–6 for coupling. Variations include using ionic liquids or clays as green chemistry catalysts to improve yield .
  • Critical Parameters:

  • Purity of starting materials (e.g., absence of amines competing in coupling).
  • pH control to avoid premature azo bond cleavage.
  • Reaction time optimization (typically 2–4 hours).

Q. How is the structure of Methyl Orange validated experimentally?

  • Answer: Structural confirmation combines:

  • UV-Vis Spectroscopy: Absorption maxima at ~507 nm (azo group π→π* transition) .
  • ¹H/¹³C NMR: Peaks for dimethylamino (-N(CH₃)₂ at δ 3.0 ppm) and aromatic protons (δ 6.5–8.0 ppm) .
  • Elemental Analysis: Matches molecular formula C₁₄H₁₄N₃NaO₃S (327.33 g/mol) .
    • Common Pitfalls: Impurities from incomplete coupling or sulfonation require HPLC purification .

Q. What is the mechanistic basis for Methyl Orange’s pH-dependent color change?

  • Answer: The azo group (-N=N-) undergoes protonation/deprotonation:

  • Acidic (pH < 3.2): Protonation at the dimethylamino group forms a quinoid structure (red).
  • Neutral/Alkaline (pH > 4.4): Deprotonation yields a yellow benzenesulfonate anion.
    • Key Data: pKa ≈ 3.76, determined via spectrophotometric titration .

Advanced Research Questions

Q. How can computational modeling predict solvatochromic behavior in Methyl Orange derivatives?

  • Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to model electronic transitions. For example:

  • Solvent Effects: Polar solvents stabilize excited states, shifting λmax (e.g., water vs. ethanol) .
  • Substituent Effects: Electron-withdrawing groups (e.g., -SO₃⁻) enhance conjugation, altering absorption .
    • Validation: Compare computed λmax with experimental UV-Vis data (error margins < 5 nm) .

Q. What methodologies resolve contradictions in reported biological interactions of azo dyes like Methyl Orange?

  • Answer: Discrepancies in toxicity studies (e.g., mutagenicity) arise from:

  • Purity Variance: Impurities (e.g., residual aromatic amines) may confound results. Use HPLC-MS to verify compound integrity .
  • Assay Conditions: Varying pH or redox environments alter azo bond stability. Standardize protocols (e.g., Ames test at pH 7.4) .
    • Case Study: Methyl Orange’s low acute toxicity (LD₅₀ > 5 g/kg in rats) contrasts with genotoxicity under UV exposure due to radical formation .

Q. How is Methyl Orange functionalized for drug delivery systems, and what analytical techniques track its release?

  • Answer: Covalent conjugation via esterification (e.g., rapamycin 42-ester) enhances solubility for targeted delivery:

  • Synthesis: React Methyl Orange’s sulfonate group with hydroxylamine or activated esters under anhydrous conditions .
  • Release Kinetics: Monitor via LC-MS/MS in plasma (LOQ < 1 ng/mL) or fluorescence quenching in vitro .
    • Challenges: Balance dye hydrophilicity with drug hydrophobicity to prevent aggregation .

Key Research Gaps and Future Directions

  • Environmental Impact: Degradation pathways of azo dyes in wastewater (e.g., photocatalytic vs. microbial) require mechanistic studies .
  • Biosensing Applications: Immobilization on nanoparticles for pH-responsive biosensors (e.g., cancer cell detection) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzenesulfonic acid, 4-[[4-(dimethylamino)phenyl]azo]-
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Benzenesulfonic acid, 4-[[4-(dimethylamino)phenyl]azo]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.